Diammonium disulphide

Description

Diammonium peroxodisulphate (IUPAC name: diammonium peroxodisulphate, CAS RN: 7727-54-0) is a chemical compound with the molecular formula H₈N₂O₈S₂ and a molecular weight of 228.21 g/mol . It is a strong oxidizing agent containing the peroxydisulfate ion (S₂O₈²⁻) and is commonly used in industrial applications such as hydraulic fracturing fluids and polymerization initiators . Its registration under the EU REACH regulation highlights its commercial significance, though its hazardous properties necessitate strict handling protocols .

Properties

CAS No. |

84100-68-5 |

|---|---|

Molecular Formula |

H8N2S2-2 |

Molecular Weight |

100.21 g/mol |

IUPAC Name |

diazanium;disulfide |

InChI |

InChI=1S/2H3N.2S/h2*1H3;;/q;;2*-2/p+2 |

InChI Key |

LMYQHNCFYJKETJ-UHFFFAOYSA-P |

Canonical SMILES |

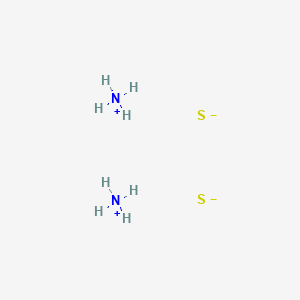

[NH4+].[NH4+].[S-2].[S-2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diammonium disulphide can be synthesized through the reaction of ammonium sulfide with elemental sulfur. The reaction typically occurs under controlled conditions to ensure the formation of the desired disulphide compound. The general reaction is as follows:

(NH4)2S+S→(NH4)2S2

Industrial Production Methods: In industrial settings, this compound is produced by passing hydrogen sulfide gas through a concentrated ammonia solution. This method ensures a high yield of the compound and is commonly used for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Diammonium disulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to form ammonium sulfate and elemental sulfur.

Reduction: It can be reduced to form ammonium sulfide and hydrogen sulfide.

Substitution: this compound can participate in substitution reactions with other compounds, leading to the formation of different sulfur-containing products.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, oxygen.

Reducing Agents: Hydrogen gas, metal hydrides.

Substitution Reagents: Halogens, alkyl halides.

Major Products Formed:

Oxidation: Ammonium sulfate, elemental sulfur.

Reduction: Ammonium sulfide, hydrogen sulfide.

Substitution: Various sulfur-containing organic and inorganic compounds.

Scientific Research Applications

Diammonium disulphide has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of sulfur-containing compounds and as a source of disulphide ions in various chemical reactions.

Biology: this compound is used in the study of disulphide bond formation in proteins and peptides, which is crucial for understanding protein folding and stability.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of disulphide-containing drugs.

Industry: It is used in the production of rubber and other materials that require sulfur cross-linking.

Mechanism of Action

The mechanism of action of diammonium disulphide involves the release of disulphide ions (S₂²⁻) in solution. These ions can interact with various molecular targets, including proteins and enzymes, leading to the formation of disulphide bonds. This process is essential for the structural stability and function of many biological molecules.

Comparison with Similar Compounds

Chemical Profile :

- Formula : (NH₄)₂S

- CAS RN : 12135-76-1

- Molecular Weight : 68.14 g/mol

- Properties : Yellow crystalline solid with a pungent rotten egg odor due to hydrogen sulfide release. Highly reactive and unstable under ambient conditions .

- Hazards :

- Applications : Primarily used in laboratory settings for sulfide ion sources, though its instability limits industrial use .

Contrast with Diammonium Peroxodisulphate :

- Oxidation State : Diammonium sulfide (S²⁻) is a reducing agent, whereas diammonium peroxodisulphate (S₂O₈²⁻) is a strong oxidizer.

- Stability : Diammonium peroxodisulphate is stable under controlled conditions, while diammonium sulfide decomposes readily, releasing toxic H₂S gas .

Diammonium Phosphate (DAP)

Chemical Profile :

Contrast with Diammonium Peroxodisulphate :

- Functionality: DAP is a nutrient source, while diammonium peroxodisulphate is reactive and non-nutritive.

- Safety Profile : DAP has low toxicity, whereas diammonium peroxodisulphate poses oxidative hazards and requires stringent safety measures .

Other Diammonium Salts

Diammonium Adipate

Diammonium Hexadecyl Phosphate

- EC Number : 265-485-5

- Applications : Surfactant and emulsifier in cosmetics and detergents. Market data indicate growing use in Asia-Pacific regions .

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Diammonium Compounds

Table 2: Agricultural Impact of Diammonium Phosphate vs. Competing Fertilizers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.